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Introduction
Antimony-containing thin films are gaining significant interest in various fields, including

electronics, optoelectronics, and thermoelectrics. Their applications range from phase-change

memory and transparent conductive oxides to thermoelectric materials. Atomic Layer

Deposition (ALD) is an ideal technique for depositing high-quality, conformal thin films of these

materials with precise thickness control at the atomic level. Antimony triethoxide,

Sb(OC₂H₅)₃, is a promising precursor for the ALD of various antimony-based thin films due to

its volatility and reactivity. This document provides detailed application notes and protocols for

the use of antimony triethoxide as a precursor in ALD processes.

Overview of Antimony Triethoxide as an ALD
Precursor
Antimony triethoxide (Sb(OEt)₃) is a liquid precursor that can be used for the deposition of

antimony oxide (Sb₂O₃), antimony telluride (Sb₂Te₃), and elemental antimony (Sb) films. Its

chemical structure is shown below:

Caption: Molecular structure of antimony triethoxide.
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Thin films deposited using antimony triethoxide have several potential applications:

Antimony Oxide (Sb₂O₃): Used as a dielectric material, in gas sensors, and as a flame

retardant.[1][2]

Antimony Telluride (Sb₂Te₃): A well-known thermoelectric material for waste heat recovery

and cooling applications.

Elemental Antimony (Sb): A key component in phase-change memory devices.[3]

Experimental Protocols
Protocol 1: Atomic Layer Deposition of Antimony Oxide
(Sb₂O₃)
This protocol describes the deposition of antimony oxide using antimony triethoxide and

ozone (O₃) as the co-reactant.[4]

1. Substrate Preparation:

Clean the substrate (e.g., silicon wafer, glass) using a standard cleaning procedure (e.g.,
RCA clean for Si).
Ensure the substrate is free of organic and particulate contamination.
Load the substrate into the ALD reactor.

2. ALD Process Parameters:

A summary of the process parameters is provided in the table below. These are starting
parameters and may require optimization for specific reactor configurations and desired film
properties.
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Parameter Value Notes

Precursor
Antimony Triethoxide

(Sb(OEt)₃)
Liquid precursor

Co-reactant Ozone (O₃)
Can be generated in-situ from

O₂

Substrate Temperature 100 - 200 °C[4]
The ALD window needs to be

determined empirically.

Sb(OEt)₃ Source Temperature 70 - 90 °C
Adjust to achieve adequate

vapor pressure.

Sb(OEt)₃ Pulse Time 0.5 - 2.0 s Optimize for saturation.

Purge Time after Sb(OEt)₃ 5 - 20 s
Ensure complete removal of

precursor and byproducts.

O₃ Pulse Time 0.5 - 2.0 s Optimize for saturation.

Purge Time after O₃ 5 - 20 s
Ensure complete removal of

co-reactant and byproducts.

Chamber Pressure 1 - 5 Torr

Carrier Gas N₂ or Ar
High purity (99.999% or

higher)

Expected Growth per Cycle

(GPC)
0.1 - 0.5 Å/cycle

Highly dependent on process

parameters.

3. ALD Cycle:

The ALD cycle for Sb₂O₃ consists of four sequential steps:

Pulse Sb(OEt)₃ into the reactor.

Purge the reactor with an inert gas.

Pulse O₃ into the reactor.
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Purge the reactor with an inert gas.

This cycle is repeated to achieve the desired film thickness.

ALD Supercycle for Sb₂O₃

Pulse Sb(OEt)₃

Inert Gas Purge
1

Pulse O₃
2

Inert Gas Purge3

4 (Repeat n times)

Click to download full resolution via product page

Caption: ALD cycle for the deposition of Sb₂O₃.

4. Post-Deposition Characterization:

Thickness and Refractive Index: Ellipsometry.
Composition: X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray
Spectroscopy (EDX).
Crystallinity: X-ray Diffraction (XRD) or Grazing Incidence X-ray Diffraction (GIXRD).
Morphology: Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).

Protocol 2: Atomic Layer Deposition of Antimony
Telluride (Sb₂Te₃)
This protocol describes a pseudo-ALD process for the deposition of antimony telluride using

antimony triethoxide and a tellurium precursor, such as bis(trimethylsilyl)telluride

((Me₃Si)₂Te), with the assistance of ammonia (NH₃).[3]

1. Substrate Preparation:

Follow the same substrate preparation steps as in Protocol 1.
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2. ALD Process Parameters:

Parameter Value Notes

Antimony Precursor
Antimony Triethoxide

(Sb(OEt)₃)

Tellurium Precursor
Bis(trimethylsilyl)telluride

((Me₃Si)₂Te)

Co-injected Gas Ammonia (NH₃)
Co-injected with both

precursors.[3]

Substrate Temperature > 150 °C[3]

Sb(OEt)₃ Source Temperature 70 - 90 °C
Adjust for adequate vapor

pressure.

(Me₃Si)₂Te Source

Temperature
50 - 70 °C

Adjust for adequate vapor

pressure.

Pulse/Purge Times To be optimized
Start with pulse times of 1-3 s

and purge times of 10-30 s.

Carrier Gas N₂ or Ar

Expected Growth per Cycle

(GPC)
Varies with NH₃ co-injection[3]

3. Pseudo-ALD Cycle:

The deposition mechanism involves the formation of an Sb-O/Sb-Sb layer upon injection of

Sb(OEt)₃ and NH₃, which is then converted to Sb₂Te₃ upon the pulse of the Te-precursor and

NH₃.[3]
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Pseudo-ALD Supercycle for Sb₂Te₃

Co-inject Sb(OEt)₃ + NH₃ Inert Gas Purge1 Co-inject (Me₃Si)₂Te + NH₃
2 Inert Gas Purge3

4 (Repeat n times)

Click to download full resolution via product page

Caption: Pseudo-ALD cycle for Sb₂Te₃ deposition.

4. Post-Deposition Characterization:

Similar characterization techniques as in Protocol 1, with additional focus on thermoelectric
property measurements (Seebeck coefficient, electrical conductivity).

Proposed Reaction Mechanism for Sb₂O₃ ALD
The reaction mechanism for ALD of Sb₂O₃ from Sb(OEt)₃ and O₃ is believed to proceed

through a two-step surface reaction.

Step A: Sb(OEt)₃ Pulse Antimony triethoxide reacts with the hydroxylated surface (-OH

groups) to form a surface-bound antimony species, releasing ethanol as a byproduct.

Step B: O₃ Pulse Ozone reacts with the surface-bound species, removing the remaining ethoxy

ligands and forming antimony oxide. This step also regenerates the surface hydroxyl groups for

the next ALD cycle.
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A: Sb(OEt)₃ Pulse

B: O₃ Pulse

Surface-OH + Sb(OEt)₃(g)

Surface-O-Sb(OEt)₂ + EtOH(g)

Reaction

Surface-O-Sb(OEt)₂ + O₃(g)

Surface-Sb₂O₃ + Byproducts (CO₂, H₂O, etc.) + Surface-OH

Combustion & Oxidation

Click to download full resolution via product page

Caption: Proposed surface reaction mechanism for Sb₂O₃ ALD.

Data Presentation
Summary of ALD Processes using Antimony Triethoxide
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Film
Material

Precursor Co-reactant
Deposition
Temp. (°C)

Notes Reference

Sb₂O₃ Sb(OEt)₃ O₃ 100 - 200

Potential for

dielectric

applications.

[4]

Sb₂Te₃ Sb(OEt)₃ (Me₃Si)₂Te > 150

NH₃ co-

injection

enhances

growth.

[3]

Elemental Sb Sb(OEt)₃ (Me₃Si)₃Sb 60 - 80

Low-

temperature

process for

phase-

change

materials.

Concluding Remarks
Antimony triethoxide is a versatile precursor for the atomic layer deposition of a range of

antimony-containing thin films. The protocols and data presented here provide a starting point

for researchers to develop and optimize ALD processes for their specific applications. Further

investigation into the precursor chemistry and process-property relationships will undoubtedly

expand the utility of antimony triethoxide in advanced materials synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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